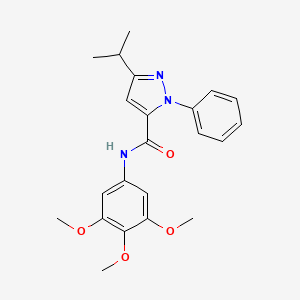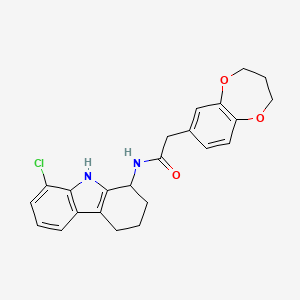
N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a hydroxy-phenylethyl and a pyrrol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-(1H-pyrrol-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 2-bromo-2-phenylethanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group may play a role in binding interactions, while the pyrrol group could influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-3-(1H-indol-1-yl)benzamide: Similar structure but with an indole group instead of a pyrrol group.
N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide is unique due to the combination of the hydroxy-phenylethyl and pyrrol groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c22-18(15-7-2-1-3-8-15)14-20-19(23)16-9-6-10-17(13-16)21-11-4-5-12-21/h1-13,18,22H,14H2,(H,20,23) |
InChI Key |
UUHGZTJKUSIPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992074.png)

![4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992079.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate](/img/structure/B10992084.png)
![7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10992089.png)

![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992099.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10992106.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B10992110.png)
![3-methyl-4-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10992126.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10992133.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10992134.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992138.png)
